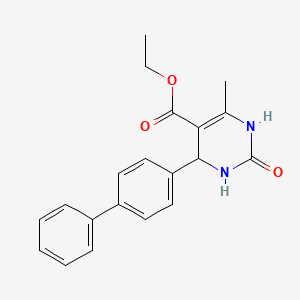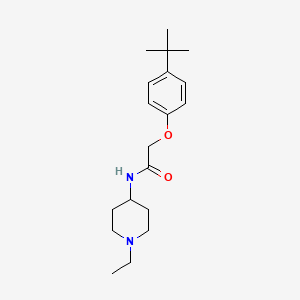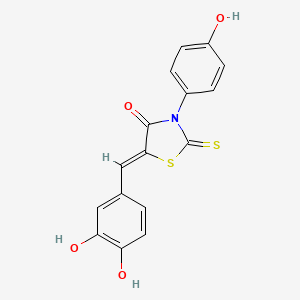
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as 5-Cl-3-PMTH, is a chemical compound with potential pharmacological properties. It belongs to the class of hydrazide derivatives and has been studied for its potential use as an anti-tumor and anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation, respectively. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments is its potential as a selective anti-tumor and anti-inflammatory agent. Its ability to target specific enzymes and signaling pathways makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is its use in combination with other anti-cancer and anti-inflammatory agents. Another direction is exploring its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease, which have been linked to inflammation. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in drug development.
Métodos De Síntesis
The synthesis of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 3-pyridinecarboxaldehyde in the presence of a chlorinating agent. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential use in cancer treatment. Research has shown that it has anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-chloro-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-10-4-3-9(17-10)11(16)15-14-7-8-2-1-5-13-6-8/h1-7H,(H,15,16)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBUEOKDOQJOJ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N'-[(Z)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)

![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)


![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)